2-氯-4-(哌啶-1-基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

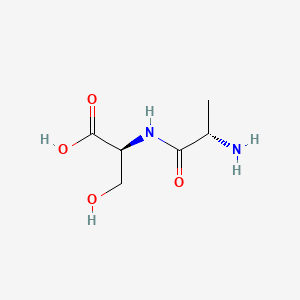

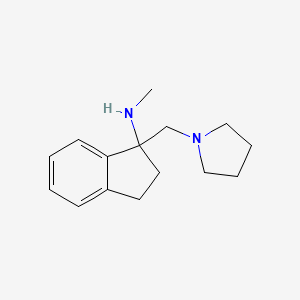

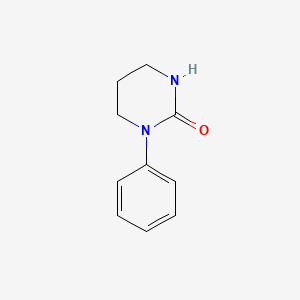

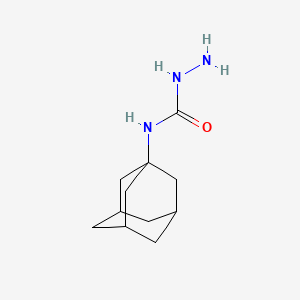

2-Chloro-4-(piperidin-1-yl)quinazoline is a chemical compound with the molecular formula C13H14ClN3 . It has a molecular weight of 247.72 g/mol . The IUPAC name for this compound is 2-chloro-4-piperidin-1-ylquinazoline .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(piperidin-1-yl)quinazoline consists of a quinazoline core with a chlorine atom at the 2nd position and a piperidine ring attached at the 4th position . The InChI string representation of the molecule isInChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 . Physical And Chemical Properties Analysis

2-Chloro-4-(piperidin-1-yl)quinazoline has a molecular weight of 247.72 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 29 Ų .科学研究应用

降压应用

一项研究调查了在 4 位具有 2-氧代-1, 2, 3, 4-四氢-喹唑啉或 2, 4-二氧代-1, 2, 3, 4-四氢喹唑啉环的哌啶衍生物的降压活性。特定化合物在自发性高血压大鼠模型中表现出强降压作用 (Takai 等,1986)。

潜在抗疟疾剂

一项研究专注于设计和合成 7-氯-4-{4-[2-(2-甲基-咪唑-1-基)乙基]-哌啶-1-基}喹啉,被认为是一种潜在的抗疟疾剂 (郭茜怡,2011)。

抗肿瘤活性

合成了新型 2-(1-取代-哌啶-4-基氨基)喹唑啉衍生物,并评估了它们对癌细胞系的抗增殖活性。某些化合物显示出有效的抗肿瘤活性,对肿瘤生长具有显着的体内抑制作用 (王永康等,2012)。

抗真菌和抗菌活性

一些喹唑啉衍生物对黄曲霉表现出显着的抗真菌活性,对假单胞菌表现出抗菌活性 (A. Kale 和 K. M. Durgade,2017)。

在应力条件下的稳定性

研究旨在评估一种新药物质 3-[2-(4-苯基-1-哌嗪基)-2-氧代乙基]喹唑啉-4(3Н)-酮在各种应力条件下的稳定性。该物质对紫外线和高温表现出稳定性,但在碱性环境中对水解不稳定 (T. Gendugov 等,2021)。

用于 DNA 检测的潜在荧光探针

一项研究开发了用哌啶取代的苯并咪唑并[1,2-a]喹啉,用作 DNA 检测的潜在荧光探针 (N. Perin 等,2011)。

抗菌活性

合成了取代的喹唑啉-3(4H)-酮,并表现出显着的抗菌和抗真菌活性 (N. M. Raghavendra 等,2008)。

抗结核分枝杆菌特性

创造了新型的氨化苯并咪唑并[1,2-a]喹啉,显示出作为抗结核分枝杆菌剂的潜力 (Kabelo B. Dilebo 等,2021)。

针对茄疫病菌的杀菌剂

合成了含有 4-哌啶酰胺连接子的喹唑啉-2-氨基噻唑杂交体,发现它们可有效作为针对植物病原真菌茄疫病菌的杀菌剂 (穆罕·丁等,2022)。

作用机制

Target of Action

It is known that quinazolinone derivatives, which include 2-chloro-4-(piperidin-1-yl)quinazoline, have shown broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

It is suggested that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .

Biochemical Pathways

Quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . This suggests that the compound may interfere with the quorum sensing system, which regulates biofilm formation.

Result of Action

2-Chloro-4-(piperidin-1-yl)quinazoline and other quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Additionally, these compounds have been found to impede the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .

生化分析

Biochemical Properties

2-Chloro-4-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, 2-Chloro-4-(piperidin-1-yl)quinazoline interacts with various proteins and biomolecules, altering their function and stability .

Cellular Effects

The effects of 2-Chloro-4-(piperidin-1-yl)quinazoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Furthermore, 2-Chloro-4-(piperidin-1-yl)quinazoline affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(piperidin-1-yl)quinazoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. This binding prevents the phosphorylation of target proteins, thereby disrupting the signaling cascades essential for cell growth and survival. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(piperidin-1-yl)quinazoline have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to 2-Chloro-4-(piperidin-1-yl)quinazoline can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(piperidin-1-yl)quinazoline vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

2-Chloro-4-(piperidin-1-yl)quinazoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its overall efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-(piperidin-1-yl)quinazoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(piperidin-1-yl)quinazoline plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit signaling enzymes. These localization patterns can significantly impact the compound’s efficacy and specificity in targeting cellular processes .

属性

IUPAC Name |

2-chloro-4-piperidin-1-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBALDJMASMRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365449 |

Source

|

| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59870-45-0 |

Source

|

| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)